

# Comparative Analysis of 3-(4-(trifluoromethyl)phenoxy)azetidine and Structural Analogs

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## Compound of Interest

**Compound Name:** 3-(4-(Trifluoromethyl)phenoxy)azetidine

**Cat. No.:** B1354733

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The azetidine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to impart desirable physicochemical properties and unique three-dimensional conformations to drug candidates. This guide provides a comparative overview of **3-(4-(trifluoromethyl)phenoxy)azetidine** and its structural analogs, offering insights into their characterization and potential applications in drug discovery. Due to the limited availability of public domain experimental data for **3-(4-(trifluoromethyl)phenoxy)azetidine**, this guide leverages data from closely related and commercially available analogs, 3-phenoxyazetidine and 3-(4-fluorophenoxy)azetidine, to provide a valuable comparative framework.

## Physicochemical and Structural Characterization

While detailed experimental spectra for **3-(4-(trifluoromethyl)phenoxy)azetidine** are not readily available in published literature, its fundamental properties can be compared with its non-fluorinated and fluoro-substituted counterparts. The introduction of the trifluoromethyl group is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

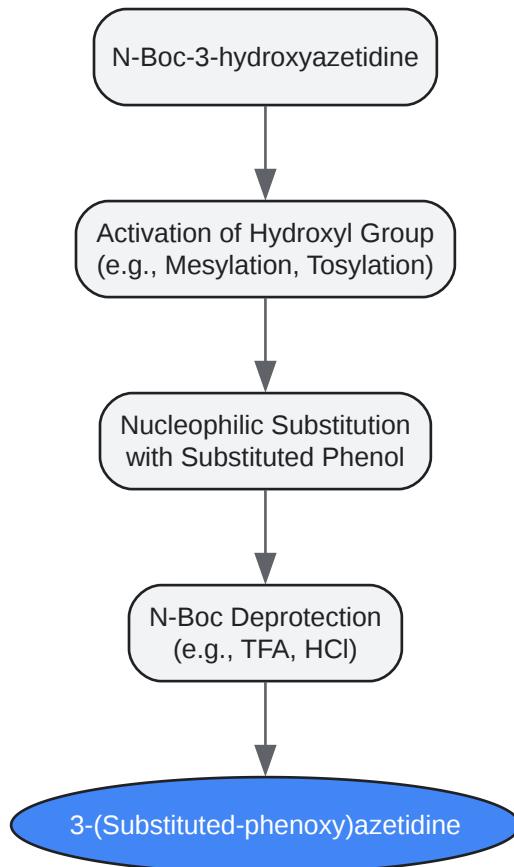
Property	3-(4-(trifluoromethyl)phenoxy)azetidine	3-phenoxyazetidine	3-(4-fluorophenoxy)azetidine
Molecular Formula	C <sub>10</sub> H <sub>10</sub> F <sub>3</sub> NO	C <sub>9</sub> H <sub>11</sub> NO	C <sub>9</sub> H <sub>10</sub> FNO
Molecular Weight	217.19 g/mol <a href="#">[1]</a>	149.19 g/mol	167.18 g/mol
Boiling Point	257 °C <a href="#">[1]</a>	Not available	Not available
Density	1.277 g/cm <sup>3</sup> <a href="#">[1]</a>	Not available	Not available
XLogP3 (Predicted)	2.2	1.1	1.4

## Synthesis and Experimental Protocols

The synthesis of 3-phenoxyazetidine derivatives typically involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with a corresponding phenol. A common precursor is N-Boc-3-hydroxyazetidine.

## General Synthesis Workflow for 3-Phenoxyazetidine Derivatives

## General Synthesis of 3-Phenoxyazetidines

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Caption: General synthetic route to 3-phenoxyazetidine derivatives.

## Experimental Protocol: Synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine (Analog)

This protocol is adapted from procedures for similar 3-phenoxyazetidine derivatives.

### Materials:

- N-Boc-3-hydroxyazetidine
- 4-(Trifluoromethyl)phenol
- Triphenylphosphine ( $\text{PPh}_3$ )

- Diisopropyl azodicarboxylate (DIAD)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

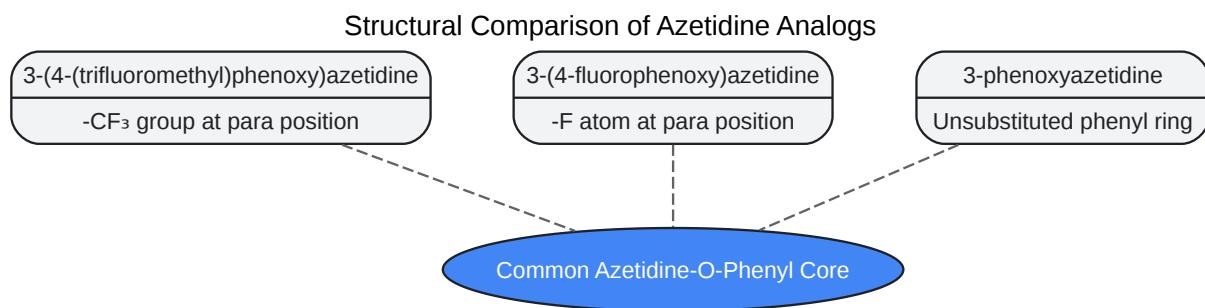
- To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), 4-(trifluoromethyl)phenol (1.2 eq), and  $\text{PPh}_3$  (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
- Extract the mixture with ethyl acetate (3 x volumes).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine**.

Deprotection: The N-Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an appropriate solvent to yield the final product, typically as a salt.

## Comparative Performance and Biological Activity

While specific biological activity data for **3-(4-(trifluoromethyl)phenoxy)azetidine** is not widely published, the 3-phenoxyazetidine scaffold is a known pharmacophore in compounds targeting central nervous system (CNS) receptors and transporters. For instance, derivatives of 3-phenoxyazetidine have been investigated as potent monoamine triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine.<sup>[2]</sup> The introduction of a trifluoromethyl group can significantly impact a compound's pharmacokinetic and pharmacodynamic properties, often leading to increased metabolic stability and enhanced receptor binding affinity due to favorable electronic and lipophilic interactions.

## Logical Comparison of Structural Features



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Caption: Key structural differences between the compared molecules.

## Conclusion

**3-(4-(Trifluoromethyl)phenoxy)azetidine** represents a valuable, albeit under-characterized, building block for medicinal chemistry. Based on the established roles of both the azetidine core and the trifluoromethyl substituent, this compound holds significant potential for the development of novel therapeutics, particularly in the area of CNS disorders. The comparative data presented here, based on its close structural analogs, provides a foundational understanding for researchers and drug developers interested in exploring this and similar chemical spaces. Further experimental investigation into the specific properties and biological activities of **3-(4-(trifluoromethyl)phenoxy)azetidine** is warranted to fully elucidate its potential.

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## References

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